Journal Name:Materials Horizons
Journal ISSN:2051-6347
IF:15.717
Journal Website:http://pubs.rsc.org/en/journals/journalissues/mh#!recentarticles&adv
Year of Origin:0
Publisher:
Number of Articles Per Year:119
Publishing Cycle:
OA or Not:Not
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01034A
Carbon dots (CDs) are a new type of quasi-spherical and zero-dimension carbon nanomaterial with a diameter less than 10 nm. They exhibit a broad absorption spanning from the ultraviolet (UV) to visible light regions and inspire growing interests due to their excellent performance. In recent years, it was identified that the CDs embedded in various inorganic matrices (IMs) can effectively activate afterglow emission by suppressing the nonradiative transitions of molecules and protecting the triplet excitons of CDs, which hold broad application prospects. Herein, recent advances in CDs@IMs are reviewed in detail, and the interaction and luminescence mechanisms between CDs and IMs are also summarized. We highlight the synthetic strategies of constructing composites and the roles of IMs in facilitating the applications of CDs in diverse areas. Finally, some directions and challenges of future research in this field are proposed.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01292A
The significant features of carbon dots (CDs), such as bright and tunable photoluminescence, high thermal stability, and low toxicity, endow them with tremendous potential for application in next generation optoelectronics. Despite great progress achieved in the design of high-performance CDs so far, the practical applications in solid-state lighting and displays have been retarded by the aggregation-caused quenching (ACQ) effect ascribed to direct π–π interactions. This review provides a comprehensive overview of the recent progress made in solid-state CD emitters, including their synthesis, optical properties and applications in light-emitting diodes (LEDs). Their triplet-excited-state-involved properties, as well as their recent advances in phosphor-converted LEDs and electroluminescent LEDs, are mainly reviewed here. Finally, the prospects and challenges of solid-state CD-based LEDs are discussed with an eye on future development. We hope that this review will provide critical insights to inspire new exciting discoveries on solid-state CDs from both fundamental and practical standpoints so that the realization of their potential in optoelectronic areas can be facilitated.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01403G
The unique network characteristics and stimuli responsiveness of supramolecular hydrogels have rendered them highly advantageous in the field of wound dressings, showcasing unprecedented potential. However, there are few reports on a comprehensive review of supramolecular hydrogel dressings for wound repair and hemostasis. This review first introduces the major cross-linking methods for supramolecular hydrogels, which includes hydrogen bonding, electrostatic interactions, hydrophobic interactions, host–guest interactions, metal ligand coordination and some other interactions. Then, we review the advanced materials reported in recent years and then summarize the basic principles of each cross-linking method. Next, we classify the network structures of supramolecular hydrogels before outlining their forming process and propose their potential future directions. Furthermore, we also discuss the raw materials, structural design principles, and material characteristics used to achieve the advanced functions of supramolecular hydrogels, such as antibacterial function, tissue adhesion, substance delivery, anti-inflammatory and antioxidant functions, cell behavior regulation, angiogenesis promotion, hemostasis and other innovative functions in recent years. Finally, the existing problems as well as future development directions of the cross-linking strategy, network design, and functions in wound repair and hemostasis of supramolecular hydrogels are discussed. This review is proposed to stimulate further exploration of supramolecular hydrogels on wound repair and hemostasis by researchers in the future.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01260C
With the increasing and aging of global population, there is a dramatic rise in the demand for implants or substitutes to rehabilitate bone-related disorders which can considerably decrease quality of life and even endanger lives. Though titanium and its alloys have been applied as the mainstream material to fabricate implants for load-bearing bone defect restoration or temporary internal fixation devices for bone fractures, it is far from rare to encounter failed cases in clinical practice, particularly with pathological factors involved. In recent years, smart stimuli-responsive (SSR) strategies have been conducted to functionalize titanium implants to improve bone regeneration in pathological conditions, such as bacterial infection, chronic inflammation, tumor and diabetes mellitus, etc. SSR implants can exert on-demand therapeutic and/or pro-regenerative effects in response to externally applied stimuli (such as photostimulation, magnetic field, electrical and ultrasound stimulation) or internal pathology-related microenvironment changes (such as decreased pH value, specific enzyme secreted by bacterial and excessive production of reactive oxygen species). This review summarizes recent progress on the material design and fabrication, responsive mechanisms, and in vitro and in vivo evaluations for versatile clinical applications of SSR titanium implants. In addition, currently existing limitations and challenges and further prospective directions of these strategies are also discussed.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH90073H
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Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D4MH90003K
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Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D4MH90002B
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Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D4MH90001D
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Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D4MH90008A
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Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01473H
In principle, hybrid energy storages can utilize the advantages of capacitor-type cathodes and battery-type anodes, but their cathode and anode materials still cannot realize a high energy density, fast rechargeable capability, and long-cycle stability. Herein, we report a strategy to synthesize cathode and anode materials as a solution to overcome this challenge. Firstly, 3D nitrogen-doped hierarchical porous graphitic carbon (NHPGC) frameworks were synthesized as cathode materials using Co–Zn mixed metal–organic frameworks (MOFs). A high capacity is achieved due to the abundant nitrogen and micropores produced by the MOF nanocages and evaporation of Zn. Also, fast ion/electron transport channels were derived through the Co-catalyzed hierarchical porosity control and graphitization. Moreover, tin oxide precursors were introduced in NHPGC to form the SnO2@NHPGC anode. Operando X-ray diffraction revealed that the rescaled subnanoparticles as anodic units facilitated the high capacity during ion insertion-induced rescaling. Besides, the Sn–N bonds endowed the anode with a cycling stability. Furthermore, the NHPGC cathode and SnO2@NHPGC achieved an ultrahigh energy density (up to 244.5 W h kg−1 for Li and 146.1 W h kg−1 for Na), fast rechargeable capability (up to 93C-rate for Li and 147C-rate for Na) as exhibited by photovoltaic recharge within a minute and a long-cycle stability with ∼100% coulombic efficiency over 10 000 cycles.
IR regulation through preferential placement of h-BN nanosheets in a polymer network liquid crystal†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01467C
Recently, there has been a great deal of interest in devices which effectively shield near-infrared light with an additional feature of external field tunability, particularly for energy-saving applications. This article demonstrates an approach for fabricating a highly efficient near-infrared regulating device based on a polymer network liquid crystal reinforced with nanosheets of hexagonal-boron nitride (BN). The device achieves ∼84% IR scattering capability over a wavelength range of 800–2300 nm, and can also be regulated by an electric field. Interestingly, the observed high IR regulation is despite individual components of the composite being IR transparent, in stark contrast to earlier attempted incorporation of IR-absorbing/scattering particles. Detailed experimental characterization methods including FESEM corroborated with EDS and Raman spectroscopy suggest that the preferential positioning of the BN nanosheets, a consequence of the photo-polymerization process, is responsible for the observed feature. The IR reflectivity/back scattering that is doubled upon incorporation of the nanosheets results in an enhanced convective/radiative heat barrier capability, as evidenced by thermal imaging and significant (2 °C) reduction in ambient temperature upon one-Sun illumination. Numerical simulation results are also found to be in good agreement with the observed enhanced reflectance values for the BN-incorporated case. The presence of BN augments the mechanical rigidity of the system by a factor of 6.8 without compromising on the device operating voltage. The protocol employed is quite general and thus advantageous with far-reaching applications in passive cooling of buildings and structures, in thermal camouflaging, and in overall energy management.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01278F
This study provides the first experimental polarized intermolecular and intramolecular optical absorption components of field-induced polarons in regioregular poly(3-hexylthiophene-2,5-diyl), rr-P3HT, a polymer semiconductor. Highly aligned rr-P3HT thin films were prepared by a high temperature shear-alignment process that orients polymer backbones along the shearing direction. rr-P3HT in-plane molecular orientation was measured by electron diffraction, and out-of-plane orientation was measured through series of synchrotron X-ray scattering techniques. Then, with molecular orientation quantified, polarized charge modulation spectroscopy was used to probe mid-IR polaron absorption in the ℏω = 0.075 − 0.75 eV range and unambiguously assign intermolecular and intramolecular optical absorption components of hole polarons in rr-P3HT. This data represents the first experimental quantification of these polarized components and allowed long-standing theoretical predictions to be compared to experimental results. The experimental data is discrepant with predictions of polaron absorption based on an adiabatic framework that works under the Born–Oppenheimer approximation, but the data is entirely consistent with a more recent nonadiabatic treatment of absorption based on a modified Holstein Hamiltonian. This nonadiabatic treatment was used to show that both intermolecular and intramolecular polaron coherence break down at length scales significantly smaller than estimated structural coherence in either direction. This strongly suggests that polaron delocalization is fundamentally limited by energetic disorder in rr-P3HT.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01498C
Interface thermal resistance has become a crucial barrier to effective thermal management in high-performance electronics and sensors. The growing complexity of operational conditions, such as irregular and dynamic surfaces, demands thermal interface materials (TIMs) to possess high thermal conductivity and soft elasticity. However, developing materials that simultaneously combine soft elasticity and high thermal conductivity remains a challenging task. Herein, we utilize a vertically oriented graphene aerogel (VGA) and rationally design liquid metal (LM) networks to achieve directional and adjustable pathways within the composite. Subsequently, we leverage the advantages of the low elastic modulus and high deformation capabilities of brush-shaped polydimethylsiloxane (BPDMS), together with the bicontinuous thermal conduction path constructed by VGA and LM networks. Ultimately, the designed composite of patterned liquid metal/vertically oriented graphene aerogel/brush-shaped PDMS (LM–VGA/BPDMS) shows a high thermal conductivity (7.11 W m−1 K−1), an ultra-low elastic modulus (10.13 kPa), excellent resilience, and a low interface thermal resistance (14.1 K mm2 W−1). This LM–VGA/BPDMS soft composite showcases a stable heat dissipation capability at dynamically changing interfaces, as well as excellent adaptability to different irregular surfaces. This strategy holds important application prospects in the fields of interface thermal management and thermal sensing in extremely complex environments.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01563G
Oral pathogens can produce volatile sulfur compounds (VSCs), which is the main reason for halitosis and indicates the risk of periodontitis. High-sensitivity detection of exhaled VSCs is urgently desired for promoting the point-of-care testing (POCT) of halitosis and screening of periodontitis. However, current detection methods often require bulky and costly instruments, as well as professional training, making them impractical for widespread detection. Here, a structural color hydrogel for naked-eye detection of exhaled VSCs is presented. VSCs can reduce disulfide bonds within the network, leading to expansion of the hydrogel and thus change of the structural color. A linear detection range of 0–1 ppm with a detection limit of 61 ppb can be achieved, covering the typical VSC concentration in the breath of patients with periodontitis. Furthermore, visual and in situ monitoring of Porphyromonas gingivalis responsible for periodontitis can be realized. By integrating the hydrogels into a sensor array, the oral health conditions of patients with halitosis can be evaluated and distinguished, offering risk assessment of periodontitis. Combined with a smartphone capable of color analysis, POCT of VSCs can be achieved, providing an approach for the monitoring of halitosis and screening of periodontitis.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01387A
Trade-off between sensitivity and the pressure sensing range remains a great challenge for flexible pressure sensors. Micro–nano surface structure-based sensors usually show high sensitivity only in a limited pressure regime, while porous structure-based sensors possess a broad pressure-response range with sensitivity being sacrificed. Here, we report a design strategy based on a cross-scale architecture consisting of a microscale tip and macroscale base, which provides continuous deformation ability over a broad pressure regime (10−4–104 kPa). The cross-scale honeycomb architecture (CHA)-based piezoresistive sensor exhibits an excellent sensitivity over a wide pressure range (0.5 Pa–0.56 kPa: S1 ∼ 27.97 kPa−1; 0.56–20.40 kPa: S2 ∼ 2.30 kPa−1; 20.40–460 kPa: S3 ∼ 0.13 kPa−1). As a result, the CHA-based sensor shows multiscale pressure perception and fine-grained identification ability from 0.5 Pa to 40 MPa. Additionally, the cross-scale architecture will be a general structure to design other types of sensors for highly sensitive pressure perception in a wide pressure range and its unit size from microscale to macroscale is beneficial for large-scale preparation, compared with micro–nano surface structures or internal pores.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01584J
In-sensor reservoir computing (RC) is a promising technology to reduce power consumption and training costs of machine vision systems by processing optical signals temporally. This study demonstrates a high-dimensional in-sensor RC system with optoelectronic memristors to enhance the performance of the in-sensor RC system. Because optoelectronic memristors can respond to both optical and electrical stimuli, optical and electrical masks are proposed to improve the dimensionality and performance of the in-sensor RC system. An optical mask is employed to regulate the wavelength of light, while an electrical mask is used to control the initial conductance of zinc oxide optoelectronic memristors. The distinct characteristics of these two masks contribute to the representation of various distinguishable reservoir states, making it possible to implement diverse reservoir configurations with minimal correlation and to increase the dimensionality of the in-sensor RC system. Using the high-dimensional in-sensor RC system, handwritten digits are successfully classified with an accuracy of 94.1%. Furthermore, human action pattern recognition is achieved with a high accuracy of 99.4%. These high accuracies are achieved with the use of a single-layer readout network, which can significantly reduce the network size and training costs.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01461D
Emulating the human nervous system to build next-generation computing architectures is considered a promising way to solve the von Neumann bottleneck. Transistors based on ferroelectric layers are strong contenders for the basic unit of artificial neural systems due to their advantages of high speed and low power consumption. In this work, the potential of Fe-TFTs integrating the HfLaO ferroelectric film and ultra-thin ITO channel for artificial synaptic devices is demonstrated for the first time. The Fe-TFTs can respond significantly to pulses as low as 14 ns with an energy consumption of 93.1 aJ, which is at the leading level for similar devices. In addition, Fe-TFTs exhibit essential synaptic functions and achieve a recognition rate of 93.2% for handwritten digits. Notably, a novel reconfigurable approach involving the combination of two types of electrical pulses to realize Boolean logic operations (“AND”, “OR”) within a single Fe-TFT has been introduced for the first time. The simulations of array-level operations further demonstrated the potential for parallel computing. These multifunctional Fe-TFTs reveal new hardware options for neuromorphic computing chips.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01039B
Rechargeable fluoride ion batteries (FIBs) as an emerging anion shuttle system are attracting much attention due to their potential advantages in terms of energy density, cost and safety. A liquid electrolyte system enables the FIB operation at low or room temperature due to its higher ionic conductivity than that of a solid F-ion electrolyte. However, the insolubility of fluoride salts in aprotic solvents limits the development of liquid F-ion electrolytes. Although the boron-based anion acceptors (AAs) can facilitate the dissolution of F-ion salts, they are prone to lead to a tough desolvation process for F− due to strong Lewis acidity and therefore an inferior electrochemical performance. Here, a new non-boron AA (6-thioguanine) with moderate Lewis acidity is proposed to dissolve F− in the sulfone solvent. The ionic conductivity of the corresponding electrolytes reaches a level of mS cm−1 at room temperature. A model FIB coin cell is successfully operated with high conversion reaction reversibility based on the coupled defluorination/fluorination mechanism of electrodes, enabling a low overpotential of 0.36 V and a reversible capacity of 126 mA h g−1 after 40 cycles.
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01332D
To cope with sophisticated application scenarios, carbon materials can provide opportunities for integrating multi-functionalities into superior electromagnetic interference (EMI) shielding properties. Nevertheless, carbon materials usually possess high electrical conductivity, which allows them to counteract electromagnetic waves by reflection. Moreover, the identification of factors that dominate the shielding mechanisms has typically been result-oriented, leading to a reliance on a trial-and-error approach for the development of shielding materials. Thus, it is crucial to identify the dominant factors for EMI shielding and elucidate the mechanism underlying the coordination of the balance between reflection and absorption in carbon materials. In this study, we developed a promising and viable approach to create Co@CNTs embedded in carbonized wood (CW) via chemical vapor deposition, producing Co@CNTs/CW foams. The CNTs, densely grown on the CW surface, tightly encapsulated the Co nanoparticles within them. By manipulating the Co content, the defect density and CNT length varied within the Co@CNTs. Through first-principles calculations, these variations substantially influenced the work function, charge density, and dipole moment of the Co@CNTs. Thus, defect-induced and interfacial polarizations were improved, inducing a transformation of the shielding mechanism from reflection to absorption. Regarding the Co@CNTs/CW foams, while high conductivity was essential for achieving satisfactory shielding performance, the enhanced polarization loss dominated the contribution of absorption to the overall shielding effectiveness. Taking advantage of the enhanced polarizations, the Co@CNTs/CW foams exhibited an impressive shielding effectiveness of 42.0 dB, along with an absorptivity of 0.64, which were instrumental in effectively minimizing secondary reflections. Remarkably, these as-prepared foams possessed outstanding hydrophobicity and Joule heating features with a water contact angle of 138° and a saturation temperature of 85.5 °C (2.5 V). Through the stimulation of voltage-driven Joule heating, the absorptivity of Co@CNTs/CW foams can be significantly enhanced to a range of 0.61 to 0.73, irrespective of the Co content. This research would provide a new avenue for designing carbon materials with an absorption-dominated mechanism integrated into EMI shielding performance.
Kinetics vs. thermodynamics: walking on the line for a five-fold increase in MnSi Curie temperature†
Materials Horizons ( IF 15.717 ) Pub Date : , DOI: 10.1039/D3MH01106B
Green and digital transitions will induce tremendous demand for metals and semiconductors. This raises concerns about the availability of materials in the rather near future. Addressing this challenge requires an unprecedented effort to discover new materials that are more sustainable and also to expand their functionalities beyond conventional material limits. From this point of view, complex systems combining semiconductor and magnetic properties in a single material lay the foundations for future nanoelectronics devices. Through a combination of out-of-stable equilibrium processes, we achieved fine control over the crystallisation of non-stoichiometric MnSix (x = 0.92). The Curie temperature shows non-monotonous evolution with crystallisation. At the earliest and final stages, the Curie temperature is comparable with stoichiometric MnSi (TC = 30 K). At the intermediate stage, while the material is crystalline and remains non-stoichiometric, a remarkable fivefold increase in Curie temperature (TC = 150 K) is observed. This finding highlights the potential for controlling the metastability of materials as a promising and relatively unexplored pathway to enhance material properties, without relying on critical materials such as rare earth elements.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.60 | 52 | Science Citation Index Expanded | Not |
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